![molecular formula C11H16F3N3O2S B2406394 3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide CAS No. 2034603-58-0](/img/structure/B2406394.png)

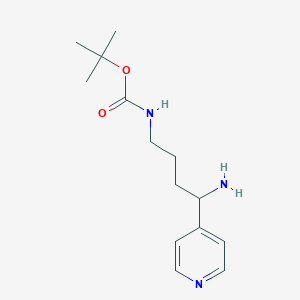

3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

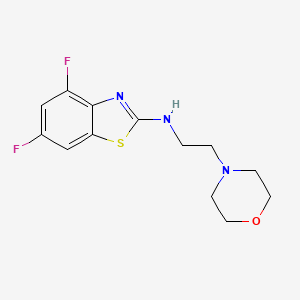

3,3,3-trifluoro-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C11H16F3N3O2S and its molecular weight is 311.32. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Sulfonamides as Catalysts and Reagents

Sulfonamides, including compounds with structures similar to the one , serve as effective terminators in cationic cyclizations, enabling the synthesis of complex polycyclic systems. These compounds are vital for the efficient formation of pyrrolidines and other cyclic compounds through endo-cyclisation reactions catalyzed by trifluoromethanesulfonic acid (Haskins & Knight, 2002).

Reactivity in Cycloadditions

Derivatives of trifluoropropene, a structurally related group, demonstrate significant reactivity in 1,3-dipolar cycloadditions, leading to the synthesis of trifluoromethyl-substituted pyrazolines, pyrazoles, and other cyclic compounds. These reactions are crucial for generating trifluoromethylated synthons with potential applications in drug discovery and development (Plancquaert et al., 1996).

Material Science and Chemistry

Triflamides and Triflimides in Organic Chemistry

N-trifluoromethanesulfonyl derivatives, closely related to the compound , are widely used in organic reactions due to their high NH-acidity, catalytic activity, and specific chemical properties. Their applications extend across organic chemistry, medicine, biochemistry, and catalysis, highlighting their versatility and utility in creating nitrogen sources for sulfonamidation reactions and acting as catalysts in various organic transformations (Moskalik & Astakhova, 2022).

Biological Applications

Novel Heterocyclic Compounds with Anticancer Properties

Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, a class of compounds that may include or relate to the structure , have shown broad biological activity, including anticancer properties. These compounds exhibit cytotoxic and proapoptotic activity against various cancer cell lines, indicating potential as a source for new anticancer drugs after further optimization (Kciuk et al., 2022).

Mechanism of Action

Mode of Action

Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Given the compound’s structural features, it may potentially influence pathways related to inflammation and pain perception .

Pharmacokinetics

Result of Action

Based on its structural similarity to other bioactive compounds, it may potentially have anti-inflammatory and analgesic activities .

Properties

IUPAC Name |

3,3,3-trifluoro-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16F3N3O2S/c1-17-10(8-3-2-4-9(8)16-17)7-15-20(18,19)6-5-11(12,13)14/h15H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRUOYCPFVHHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCC2=N1)CNS(=O)(=O)CCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16F3N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)

![N-(4-sulfamoylphenethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2406313.png)

![[2-(Propan-2-yl)-1,3-thiazol-4-yl]methanethiol](/img/structure/B2406314.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)

![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)

![2-(9-chloro-6-methoxy-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3-cyanophenyl)acetamide](/img/structure/B2406329.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pent-4-en-1-one](/img/structure/B2406334.png)